Cas no 2893-05-2 (1-Phenyl-3-methyl-2-butanone)

1-Phenyl-3-methyl-2-butanone is an aromatic ketone with the molecular formula C11H14O, characterized by a phenyl group attached to a branched butanone structure. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. Its structural features, including the phenyl and methyl substituents, contribute to its reactivity in condensation and alkylation reactions. The compound exhibits moderate volatility and stability under standard conditions, making it suitable for controlled synthetic applications. Its defined molecular architecture allows for selective functionalization, enabling precise modifications in target molecules. Solubility in common organic solvents further enhances its utility in laboratory and industrial processes.
1-Phenyl-3-methyl-2-butanone structure
1-Phenyl-3-methyl-2-butanone structure
Product name:1-Phenyl-3-methyl-2-butanone
CAS No:2893-05-2
MF:C11H14O
MW:162.228263378143
MDL:MFCD00040487
CID:43536
PubChem ID:76163

1-Phenyl-3-methyl-2-butanone Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-1-phenylbutan-2-one
    • Benzyl isopropyl ketone
    • 3-Methyl-1-phenyl-2-butanone
    • 1-phenyl-3-methyl-2-butanone
    • 2-Butanone,3-methyl-1-phenyl
    • 3-methyl-1-phenyl-butan-2-one
    • isopropylbenzylketone
    • DTXSID40183129
    • AI3-11066
    • 2893-05-2
    • CS-0273356
    • EN300-139817
    • Q27269223
    • FT-0693432
    • MFCD00040487
    • ?3-METHYL-1-PHENYL-2-BUTANONE
    • UNII-81804S3MKM
    • 81804S3MKM
    • Isopropylbenzylketon
    • 2-methyl-4-phenyl-3-butanone
    • NSC 406926
    • NSC-406926
    • NS00048811
    • AKOS009157928
    • Isopropylbenzyl ketone
    • D88734
    • 1-PHENYL-3-METHYLBUTANE-2-ONE
    • SCHEMBL331007
    • EINECS 220-765-6
    • AS-60356
    • 2-Butanone, 3-methyl-1-phenyl-
    • NSC406926
    • B1029
    • DTXCID00105620
    • DB-357143
    • 220-765-6
    • 1-Phenyl-3-methyl-2-butanone
    • MDL: MFCD00040487
    • Inchi: InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
    • InChI Key: ZATIMOAGKJEVGN-UHFFFAOYSA-N
    • SMILES: CC(C)C(=O)CC1=CC=CC=C1
    • BRN: 2042880

Computed Properties

  • Exact Mass: 162.10400
  • Monoisotopic Mass: 162.104465066 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 17.1
  • Molecular Weight: 162.23
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: Not available
  • Density: 0,968 g/cm3
  • Melting Point: No data available
  • Boiling Point: 240°C(lit.)
  • Flash Point: 237-240°C
  • Refractive Index: 1.5040
  • Water Partition Coefficient: Not miscible in water.
  • PSA: 17.07000
  • LogP: 2.45420
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.4 mmHg at 25°C

1-Phenyl-3-methyl-2-butanone Security Information

1-Phenyl-3-methyl-2-butanone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-Phenyl-3-methyl-2-butanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-139817-2.5g
3-methyl-1-phenylbutan-2-one
2893-05-2
2.5g
$92.0 2023-06-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L07176-5g
3-Methyl-1-phenyl-2-butanone, 96%
2893-05-2 96%
5g
¥2463.00 2023-03-06
Apollo Scientific
OR916904-1g
3-Methyl-1-phenyl-2-butanone
2893-05-2 95%
1g
£90.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158345-5ML
1-Phenyl-3-methyl-2-butanone
2893-05-2 >98.0%(GC)
5ml
¥714.90 2023-09-02
TRC
P083245-2.5g
1-Phenyl-3-methyl-2-butanone
2893-05-2
2.5g
$ 185.00 2022-06-03
Fluorochem
203849-5ml
1-phenyl-3-methyl-2-butanone
2893-05-2 95%
5ml
£64.00 2022-03-01
Enamine
EN300-139817-5.0g
3-methyl-1-phenylbutan-2-one
2893-05-2
5g
$103.0 2023-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
HS931-5ml
1-Phenyl-3-methyl-2-butanone
2893-05-2 98.0%(GC)
5ml
¥1040.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158345-1ml
1-Phenyl-3-methyl-2-butanone
2893-05-2 >98.0%(GC)
1ml
¥260.90 2023-09-02
Enamine
EN300-139817-0.05g
3-methyl-1-phenylbutan-2-one
2893-05-2
0.05g
$19.0 2023-06-06

1-Phenyl-3-methyl-2-butanone Related Literature

Additional information on 1-Phenyl-3-methyl-2-butanone

Comprehensive Overview of 1-Phenyl-3-methyl-2-butanone (CAS No. 2893-05-2)

1-Phenyl-3-methyl-2-butanone, also known as PMB, is a versatile organic compound with the chemical formula C10H14O. This compound has gained significant attention in various fields, including organic synthesis, pharmaceutical research, and materials science. Its unique structure and properties make it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for developing novel therapeutic agents.

The molecular structure of 1-Phenyl-3-methyl-2-butanone consists of a phenyl ring attached to a ketone group, with a methyl and an ethyl group on the carbon chain. This arrangement provides the compound with a combination of aromatic and aliphatic characteristics, which contribute to its reactivity and versatility in chemical reactions. The compound is typically synthesized through the condensation of acetophenone and isobutyraldehyde, followed by dehydration and reduction steps.

In recent years, 1-Phenyl-3-methyl-2-butanone has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as a building block in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of new anti-inflammatory agents. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of PMB exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway.

Beyond pharmaceutical applications, 1-Phenyl-3-methyl-2-butanone has also found use in materials science. Its ability to form stable complexes with various metal ions makes it an attractive ligand for designing coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. A recent study in the Journal of Materials Chemistry A reported the synthesis of MOFs using PMB-based ligands, which exhibited high surface areas and excellent gas adsorption capacities.

The physical properties of 1-Phenyl-3-methyl-2-butanone are well-documented. It is a colorless liquid at room temperature with a characteristic odor. The compound has a boiling point of approximately 170°C and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its low toxicity and relatively high stability make it suitable for use in laboratory settings and industrial processes.

In terms of safety, while 1-Phenyl-3-methyl-2-butanone is generally considered safe for laboratory use when proper handling procedures are followed, it is important to adhere to standard safety guidelines to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in well-ventilated areas or fume hoods.

The environmental impact of PMB is another important consideration. While there is limited data on its environmental fate and effects, it is generally recommended to dispose of waste containing this compound according to local regulations to prevent contamination of water bodies and soil. Research into more sustainable synthesis methods for PMB is ongoing, with a focus on reducing waste generation and improving process efficiency.

In conclusion, 1-Phenyl-3-methyl-2-butanone (CAS No. 2893-05-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an invaluable intermediate in organic synthesis and a promising candidate for developing new materials and therapeutic agents. As research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow further.

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(CAS:2893-05-2)1-Phenyl-3-methyl-2-butanone
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